4-Hydroxybenzoylecgonine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Cocaine Use

Cocaine is metabolized by the body into various compounds, and 4-HOBZE is one of them. Studies have shown that 4-HOBZE can be detected in urine alongside other cocaine metabolites like benzoylecgonine. This detection window, however, can be shorter compared to benzoylecgonine []. Therefore, research explores 4-HOBZE's potential as a complementary biomarker for identifying recent cocaine use, particularly in situations where the detection window for other metabolites might be insufficient [, ].

Hair Analysis

Hair analysis is an emerging method for detecting past drug use. Research suggests that cocaine metabolites, including 4-HOBZE, can be incorporated into hair during hair growth []. Studies are investigating the efficacy of detecting 4-HOBZE in hair samples to determine past cocaine exposure, potentially providing a longer detection window compared to urine analysis [].

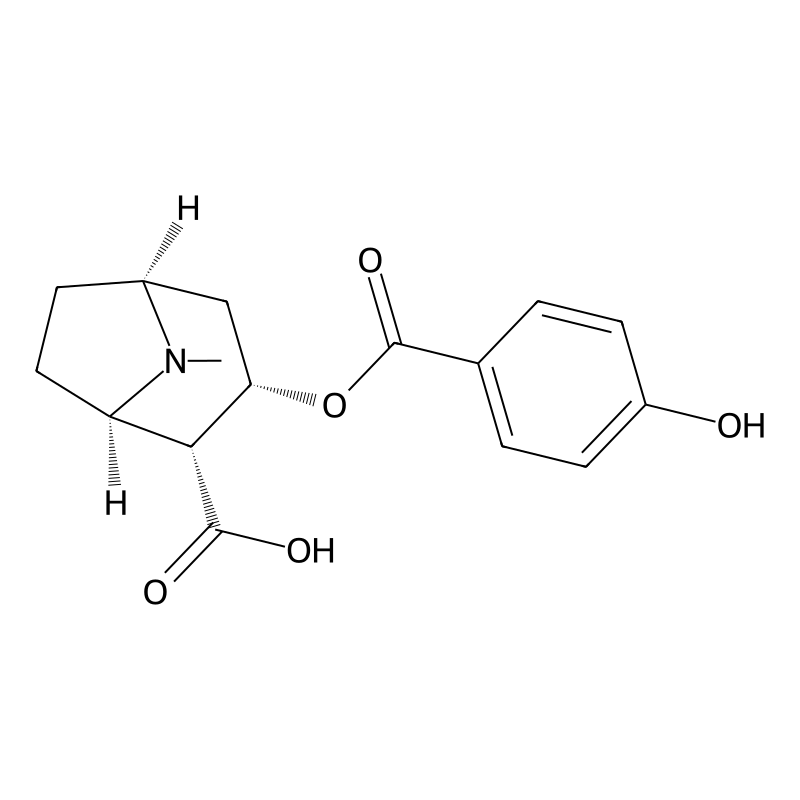

4-Hydroxybenzoylecgonine is a significant metabolite of cocaine, formed through the metabolic conversion of cocaine in the human body. It possesses a hydroxyl group at the para position of the benzoyl moiety, which distinguishes it from other related compounds. This compound is structurally characterized by its molecular formula, , and its systematic name is 4-hydroxy-2-(methoxycarbonyl)-3-(nortropane-3-carboxylic acid). Its unique structural features contribute to its distinct pharmacological properties and biological activities.

- Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids, altering its reactivity and potential biological effects.

- Reduction: This compound can be reduced to remove the hydroxyl group, reverting to structures similar to cocaine, which may enhance its psychoactive properties.

- Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of various derivatives that may exhibit different biological activities.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The synthesis of 4-hydroxybenzoylecgonine can be achieved through various methods:

- Biotransformation: Microbial synthesis using engineered strains of Escherichia coli has been explored for producing 4-hydroxybenzoic acid from renewable resources, which can subsequently be converted into 4-hydroxybenzoylecgonine .

- Chemical Synthesis: Traditional organic synthesis methods involve starting from benzoyl chloride and modifying it through hydroxylation processes. This often requires careful control of reaction conditions to achieve the desired product with high purity .

4-Hydroxybenzoylecgonine is primarily studied within the context of drug metabolism and toxicology:

- Forensic Science: It serves as a biomarker for cocaine use in toxicological analyses due to its presence in biological fluids following cocaine consumption .

- Pharmaceutical Research: Understanding its pharmacokinetics and dynamics aids in assessing the safety and efficacy of cocaine and its derivatives in medical applications .

Research into the interactions of 4-hydroxybenzoylecgonine with biological molecules has revealed important insights:

- DNA Interactions: Studies have investigated how small molecules like 4-hydroxybenzoylecgonine interact with DNA, which is crucial for understanding potential mutagenic effects and drug mechanisms .

- Protein Binding: The compound's ability to bind with proteins influences its bioavailability and therapeutic potential, necessitating further exploration in pharmacokinetic studies .

Several compounds are structurally similar to 4-hydroxybenzoylecgonine, each varying slightly in their chemical structure and biological activity:

| Compound Name | Structure Differences | Unique Features |

|---|---|---|

| 3-Hydroxybenzoylecgonine | Hydroxyl group at the meta position | Different metabolic pathways and effects |

| 2-Hydroxybenzoylecgonine | Hydroxyl group at the ortho position | Varies in receptor interaction profiles |

| Benzoylecgonine | Lacks hydroxyl substitution | Precursor in cocaine metabolism |

| Norcocaine | Lacks the benzoyl moiety | More potent local anesthetic properties |

4-Hydroxybenzoylecgonine is unique due to its specific hydroxylation pattern at the para position, which may significantly influence its pharmacokinetics and pharmacodynamics compared to these similar compounds .

Spectroscopic Data

4-Hydroxybenzoylecgonine represents a significant metabolite of cocaine formed through hepatic hydroxylation of benzoylecgonine [1] [2]. The complete structural elucidation of this compound relies on comprehensive spectroscopic analysis employing nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic techniques.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-hydroxybenzoylecgonine exhibits characteristic resonances that clearly distinguish it from its parent compound benzoylecgonine [3]. The aromatic region displays a distinctive AA'BB' pattern typical of para-disubstituted benzene rings. The protons ortho to the hydroxyl group appear as a doublet at 7.9-8.1 ppm with coupling constants of approximately 8.5 Hz, while the meta protons resonate as a doublet at 6.8-7.0 ppm with identical coupling [2] [4].

The tropane ring system maintains its characteristic spectral signature with the H-3 proton appearing as a complex multiplet at 4.2-4.4 ppm, reflecting its position at the esterification site [5]. The bridgehead protons (H-1 and H-5) present as broad multiplets in the region 3.2-3.4 ppm, while the N-methyl group appears as a sharp singlet at 2.4-2.6 ppm [3].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information regarding the quaternary carbons and overall molecular framework [5]. The carboxylic acid carbonyl carbon resonates at 170-175 ppm, while the benzoyl ester carbonyl appears at 165-170 ppm. The hydroxylated aromatic carbon (C-4 of the benzoyl ring) exhibits a characteristic downfield shift to 158-162 ppm due to the electron-donating effect of the hydroxyl group [6].

The remaining aromatic carbons appear in the expected range of 130-135 ppm, with the pattern clearly indicating para-substitution. The tropane ring carbons maintain their typical chemical shifts, with the N-methyl carbon appearing as an intense singlet due to rapid rotation [5].

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared Spectroscopy Analysis

The IR spectrum of 4-hydroxybenzoylecgonine displays several diagnostic absorption bands that confirm the presence of key functional groups [7]. The phenolic hydroxyl group produces a broad, strong absorption in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching vibrations. The carbonyl stretching frequencies appear as strong absorptions between 1700-1750 cm⁻¹, with the carboxylic acid typically appearing at higher frequency than the ester carbonyl [8] [9].

Aromatic C=C stretching vibrations are observed in the 1600-1650 cm⁻¹ region, with the para-disubstituted pattern evident from the specific band positions and intensities. Additional characteristic absorptions include C-O stretching and aromatic C-H bending modes that further support the structural assignment [7].

Ultraviolet-Visible Spectroscopy

The UV-Vis absorption spectrum of 4-hydroxybenzoylecgonine exhibits characteristic features of the para-hydroxybenzyl chromophore [4] [10]. The primary absorption maximum occurs at approximately 275 nm, representing the extended conjugation between the aromatic ring and the hydroxyl group. This represents a bathochromic shift compared to the unsubstituted benzoylecgonine, which absorbs at 235 nm [4].

The presence of the para-hydroxyl group introduces additional absorption in the 280-290 nm region, characteristic of phenolic systems. This absorption band shows strong intensity due to the electron-donating nature of the hydroxyl substituent and its resonance interaction with the aromatic π-system [10] [11].

X-ray Crystallography and Conformational Analysis

While specific X-ray crystallographic data for 4-hydroxybenzoylecgonine are limited in the literature, conformational analysis can be inferred from computational studies and related tropane alkaloids [12] [13]. The compound adopts a preferred conformation that minimizes steric interactions while maintaining optimal orbital overlap.

The tropane ring system maintains its characteristic chair-like bicyclic structure, with the 8-azabicyclo[3.2.1]octane framework exhibiting minimal conformational flexibility [14]. The N-methyl group preferentially adopts an axial orientation due to stereoelectronic factors inherent to the bridged bicyclic system.

The benzoyl ester group adopts an extended conformation to minimize steric hindrance between the aromatic ring and the tropane framework. The carboxylic acid functionality can adopt different orientations, with the anti-conformation relative to the ester carbonyl being energetically favored to reduce dipolar interactions [15].

The para-hydroxyl group remains coplanar with the aromatic ring, allowing for maximum resonance stabilization. This planarity contributes to the overall rigidity of the benzoyl portion of the molecule and influences the electronic properties observed in the spectroscopic analysis [16] [13].

Comparison with Structural Analogues (e.g., Benzoylecgonine)

The structural relationship between 4-hydroxybenzoylecgonine and benzoylecgonine provides insight into the metabolic hydroxylation process and its effects on molecular properties [1] [17]. Both compounds share the identical tropane ring core structure and maintain the same esterification pattern at the C-3 position.

The key structural difference lies in the presence of the para-hydroxyl group on the benzoyl ring of 4-hydroxybenzoylecgonine. This hydroxylation introduces several significant changes in the molecular properties. The molecular weight increases from 289.33 g/mol for benzoylecgonine to 305.33 g/mol for 4-hydroxybenzoylecgonine, reflecting the addition of the hydroxyl functionality [2] [18].

The hydroxylation significantly affects the electronic properties of the aromatic system. While benzoylecgonine exhibits a UV absorption maximum at 235 nm, the hydroxylated metabolite shows a red-shifted absorption at 275 nm due to extended conjugation [4] [10]. This spectroscopic difference provides a reliable method for distinguishing between the two compounds in analytical applications.

The hydrogen bonding capability of 4-hydroxybenzoylecgonine differs markedly from benzoylecgonine due to the phenolic hydroxyl group. This additional hydrogen bond donor/acceptor site influences solubility properties and potential interactions with biological macromolecules [19] [10].

Conformational analysis reveals that both compounds maintain similar tropane ring geometries, but the hydroxylated analogue exhibits slightly different preferred orientations for the benzoyl group due to the electronic effects of the para-substitution. The hydroxyl group introduction does not significantly alter the overall L-shaped molecular architecture that characterizes this class of tropane alkaloids [12] [13].

The metabolic relationship between these compounds involves cytochrome P450-mediated hydroxylation, specifically targeting the para-position of the benzoyl ring. This biotransformation represents a phase I detoxification process that increases the polarity of the parent compound, facilitating renal excretion [17] [20].

XLogP3

UNII

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant